3-Bromo-5-(difluoromethoxy)phenol
Description
3-Bromo-5-(difluoromethoxy)phenol is an organic compound with the molecular formula C7H5BrF2O2. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a phenol group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
3-bromo-5-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O2/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDCCEWPQJEAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288967 | |
| Record name | Phenol, 3-bromo-5-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261552-42-4 | |
| Record name | Phenol, 3-bromo-5-(difluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261552-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-bromo-5-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethoxy)phenol typically involves the bromination of 5-(difluoromethoxy)phenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of 3-Bromo-5-(difluoromethoxy)phenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones .
Scientific Research Applications
3-Bromo-5-(difluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethoxy)phenol involves its interaction with molecular targets through its functional groups. The bromine atom and difluoromethoxy group can participate in various chemical interactions, including hydrogen bonding and van der Waals forces. These interactions can affect the activity of enzymes and proteins, leading to changes in biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a difluoromethoxy group.
3-Bromo-5-(methoxy)phenol: Similar but with a methoxy group instead of a difluoromethoxy group.
3-Bromo-5-(chloromethoxy)phenol: Similar but with a chloromethoxy group instead of a difluoromethoxy group.
Uniqueness
3-Bromo-5-(difluoromethoxy)phenol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are desired .
Biological Activity
3-Bromo-5-(difluoromethoxy)phenol, a halogenated phenolic compound, has attracted significant attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and implications for future research.
Chemical Structure and Properties
The molecular formula of 3-Bromo-5-(difluoromethoxy)phenol is . The compound features a bromine atom, two fluorine atoms, and a difluoromethoxy group attached to a phenolic ring. These structural characteristics contribute to its unique reactivity and biological properties.
The biological activity of 3-Bromo-5-(difluoromethoxy)phenol is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects by:
- Inhibition of Enzymatic Activity : It is believed to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
- Modulation of Receptor Activity : The compound may interact with receptors involved in various signaling pathways, influencing cellular responses.
Biological Activities
1. Antimicrobial Properties
Research indicates that 3-Bromo-5-(difluoromethoxy)phenol exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
2. Anticancer Activity
The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression. For instance, one study reported that treatment with this compound resulted in significant cytotoxic effects on breast cancer cell lines.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers assessed the antimicrobial efficacy of various halogenated phenols, including 3-Bromo-5-(difluoromethoxy)phenol. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Cancer Cell Line Studies
A recent investigation evaluated the effects of 3-Bromo-5-(difluoromethoxy)phenol on human breast cancer cell lines (MCF-7). The findings demonstrated that the compound significantly reduced cell viability and induced apoptotic markers, suggesting its potential as a lead compound for further development in cancer therapy.
Safety and Toxicity
Despite its promising biological activities, safety assessments are crucial. The compound has been classified as toxic if swallowed or inhaled, and can cause skin irritation. Proper handling and safety protocols are recommended when working with this compound in laboratory settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
